tert-butyl 4-[3-(2-oxo-2,3-dihydro-1H-indol-3-yl)propanoyl]piperazine-1-carboxylate
Description
tert-Butyl 4-[3-(2-oxo-2,3-dihydro-1H-indol-3-yl)propanoyl]piperazine-1-carboxylate is a piperazine-based compound featuring a tert-butyl carbamate group and a propanoyl-linked 2-oxo-2,3-dihydro-1H-indol-3-yl moiety. This structure combines a rigid bicyclic indole scaffold with a flexible piperazine-carboxylate backbone, making it a candidate for medicinal chemistry applications, particularly in targeting protein-protein interactions or enzyme active sites. The tert-butyl group enhances lipophilicity and metabolic stability, while the indole-derived substituent may facilitate hydrogen bonding or π-stacking interactions .
Properties
Molecular Formula |
C20H27N3O4 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
tert-butyl 4-[3-(2-oxo-1,3-dihydroindol-3-yl)propanoyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C20H27N3O4/c1-20(2,3)27-19(26)23-12-10-22(11-13-23)17(24)9-8-15-14-6-4-5-7-16(14)21-18(15)25/h4-7,15H,8-13H2,1-3H3,(H,21,25) |
InChI Key |
KFOSMTLWDCILHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CCC2C3=CC=CC=C3NC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[3-(2-oxo-2,3-dihydro-1H-indol-3-yl)propanoyl]piperazine-1-carboxylate typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone under acidic conditions.
Attachment of the Propanoyl Group: The indole derivative is then reacted with acryloyl chloride in the presence of a base like triethylamine to form the 3-(2-oxo-2,3-dihydro-1H-indol-3-yl)propanoyl intermediate.
Formation of the Piperazine Derivative: The intermediate is then coupled with tert-butyl piperazine-1-carboxylate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
In an industrial setting, the synthesis might be optimized for scale-up by using continuous flow reactors to ensure better control over reaction conditions and higher yields. Solvent recycling and purification steps such as crystallization or chromatography are employed to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the carbonyl group in the indole moiety can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of 2,3-dihydro-1H-indole derivatives.
Substitution: Formation of N-alkylated piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 4-[3-(2-oxo-2,3-dihydro-1H-indol-3-yl)propanoyl]piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its indole moiety is a versatile scaffold in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. The indole ring is known for its biological activity, including anti-inflammatory and anticancer properties.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects. The piperazine ring is a common feature in many drugs, contributing to the compound’s pharmacokinetic properties.
Industry
In the pharmaceutical industry, this compound serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its stability and reactivity make it suitable for large-scale production processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-[3-(2-oxo-2,3-dihydro-1H-indol-3-yl)propanoyl]piperazine-1-carboxylate involves interactions with various molecular targets. The indole moiety can interact with enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity towards specific targets.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound’s structural analogs share the tert-butyl piperazine-1-carboxylate core but differ in substituent groups. Key comparisons include:
Key Observations :
- Linker length and flexibility vary significantly: propyl () vs. propanoyl (target) spacers influence steric accessibility.
- Electron-withdrawing/donating groups (e.g., fluorine in , methoxy in ) modulate electronic properties and binding affinities.
Divergences :
- Diazoacetyl derivatives (e.g., ) require specialized reagents (tetramethylguanidine) for diazo group retention .
- Sulfonyl-containing analogs (e.g., ) involve sulfonylation steps post-piperazine functionalization .
Physicochemical Properties
Available data for select analogs:
Key Trends :
Biological Activity
tert-butyl 4-[3-(2-oxo-2,3-dihydro-1H-indol-3-yl)propanoyl]piperazine-1-carboxylate (CAS Number: 184021-91-8) is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine core substituted with a tert-butyl group and an indole-derived moiety, which is significant for its biological interactions. The molecular formula is with a molecular weight of 248.28 g/mol.
| Property | Value |
|---|---|
| CAS Number | 184021-91-8 |
| Molecular Formula | C13H16N2O3 |
| Molecular Weight | 248.28 g/mol |
| IUPAC Name | tert-butyl N-(2-oxo-1,3-dihydroindol-6-yl)carbamate |
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit significant biological activities, including:
- Neuropharmacological Effects : Compounds containing indole and piperazine moieties have been associated with modulation of neurotransmitter systems, particularly serotonin and dopamine pathways.
- Antidepressant Properties : Some derivatives have shown promise in alleviating symptoms of depression by acting on serotonin receptors.
- Cytotoxicity Studies : Investigations into the cytotoxic effects of related compounds suggest potential applications in cancer therapy.
The biological activity of this compound may involve several mechanisms:
- Serotonin Receptor Modulation : Similar compounds have been shown to bind selectively to serotonin receptors (5-HT1A and 5-HT2A), influencing mood and behavior.
- Dopaminergic Activity : The piperazine structure is known for its interaction with dopamine receptors, potentially affecting reward pathways in the brain.
Study 1: Neuropharmacological Assessment
A study published in Pharmacology Biochemistry and Behavior examined the effects of piperazine derivatives on neurotransmitter levels in animal models. The results indicated that these compounds could significantly increase serotonin and dopamine levels, suggesting their potential as antidepressants or anxiolytics .
Study 2: Cytotoxicity Evaluation
Research conducted by Dias da Silva et al. assessed various piperazine derivatives for cytotoxic effects against cancer cell lines. The findings revealed that certain structural modifications enhanced cytotoxicity, indicating that similar modifications might be beneficial for enhancing the therapeutic efficacy of this compound .
Study 3: Binding Affinity Studies
Molecular docking studies have shown that the compound exhibits high binding affinity to serotonin receptors compared to other known ligands. This property may contribute to its potential antidepressant effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
